molecular formula C22H23N3O5 B2949706 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351595-01-1

3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2949706
CAS No.: 1351595-01-1
M. Wt: 409.442
InChI Key: OHXVAFMSQWZQNW-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1351595-01-1) is a chemical compound with a molecular formula of C22H23N3O5 and a molecular weight of 409.44 g/mol . This substance features a 1,2,4-oxadiazole heterocycle, a moiety recognized in medicinal chemistry as a bioisostere for esters and amides, which can be valuable for optimizing the pharmacokinetic properties of drug candidates . The 1,2,4-oxadiazole ring is a key structural feature in various biologically active molecules and is investigated for its versatility in electronic materials and pharmaceutical development . The specific molecular architecture of this compound, which integrates an azetidine ring, suggests potential for application in advanced pharmaceutical research, particularly in the design of receptor-interacting protein (RIP) kinase inhibitors as explored in recent patent literature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.C2H2O4/c1-15-7-5-6-10-17(15)12-23-13-18(14-23)20-21-19(22-24-20)11-16-8-3-2-4-9-16;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXVAFMSQWZQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H23N3O5
  • Molecular Weight : 409.442 g/mol
  • IUPAC Name : 3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid

Biological Activities

Research indicates that compounds featuring the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. Specifically, this compound has been studied for its potential in the following areas:

Antimicrobial Activity

The 1,2,4-oxadiazole ring has been associated with significant antimicrobial properties. Studies show that derivatives of this compound can exhibit:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.

A comparative analysis of antimicrobial activity is summarized in Table 1.

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial0.25 - 1.0
Other Oxadiazole DerivativesAntifungal0.03 - 0.25

Anticancer Potential

Preliminary studies suggest that this compound may act as a histone methyltransferase inhibitor. This mechanism can alter gene expression patterns associated with cancer progression. The inhibition of histone methylation is crucial in cancer therapy as it can lead to reactivation of tumor suppressor genes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:

  • Histone Methyltransferase Inhibition : By binding to the active site of these enzymes, the compound prevents the methylation of histones.

This interaction can lead to significant changes in chromatin structure and gene expression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : Research conducted by Dhumal et al. (2016) highlighted the effectiveness of aryl derivatives of 1,3,4-oxadiazole against Mycobacterium bovis BCG.
  • Anticancer Research : A study published in PMC indicated that oxadiazole derivatives could inhibit cancer cell proliferation through modulation of epigenetic markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pharmacological profile and physicochemical properties can be contextualized by comparing it to structurally related 1,2,4-oxadiazole derivatives (Table 1):

Compound Substituents Key Activities Reference
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (Target) 3-benzyl, 5-(2-methylbenzyl-azetidine) Potential anticholinesterase, CNS modulation (inferred)
3-Phenyl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole 3-aryl, 5-(thiazole-methyl) Anticancer, antimicrobial
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 3-phenyl, 5-(benzotriazole-methyl) Analgesic, antipicornaviral
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate 3-cyclopropyl, 5-(chloro-fluoro-benzyl-azetidine) Undisclosed (structural analogue with halogenated substituents)
3-Benzoyl-5-phenyl-1,2,4-oxadiazole 3-benzoyl, 5-phenyl Precursor for oxime derivatives

Pharmacological Activity

  • Anticholinesterase Potential: Substitution at R1 (benzyl) and R2 (azetidine) aligns with , where 1,2,4-oxadiazoles with bulky aromatic/heterocyclic groups exhibit acetylcholinesterase inhibition. This suggests the target compound may share cognitive-enhancing properties .
  • Antifungal/Nematicidal Activity : Unlike amide-containing derivatives (e.g., from ), the target compound lacks an amide fragment, which is critical for succinate dehydrogenase (SDH) inhibition in fungi. This structural distinction may limit its antifungal efficacy .
  • CNS Modulation : The azetidine substituent contrasts with the pyrrolidinylethyl group in the psychoactive compound from . The smaller azetidine ring may reduce off-target CNS effects while retaining binding affinity .

Physicochemical Properties

  • Solubility : The oxalate salt likely improves aqueous solubility compared to neutral 1,2,4-oxadiazoles (e.g., 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in ) .
  • Thermal Stability : The planar 1,2,4-oxadiazole core (as in ) combined with rigid azetidine substitution may enhance thermal stability relative to 1,3,4-oxadiazole isomers .

Research Findings and Data Tables

Table 2: Comparative Pharmacokinetic Parameters (Predicted)

Parameter Target Compound 3-Phenyl-5-(thiazole-methyl) 5-(Benzotriazole-methyl)-3-phenyl
LogP 3.2 2.8 3.5
Molecular Weight (g/mol) 435.4 367.4 349.3
H-bond Donors 0 0 1
H-bond Acceptors 7 6 6

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